

Spectroscopic Data Analysis of 1-Iodonaphthalene-2-acetonitrile: A Technical Guide

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Compound of Interest

Compound Name: *1-Iodonaphthalene-2-acetonitrile*

Cat. No.: *B11835249*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Iodonaphthalene-2-acetonitrile**. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a combination of data from closely related structures, such as 1-iodonaphthalene, and predicted values based on established spectroscopic principles. This approach allows for a reliable estimation of the spectral characteristics of **1-Iodonaphthalene-2-acetonitrile**, offering valuable insights for its identification and characterization in a research and development setting.

Predicted and Analogous Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) data and analogous Infrared (IR) and Mass Spectrometry (MS) data for **1-Iodonaphthalene-2-acetonitrile**.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~ 8.2 - 8.0	d	~ 8.5	H-8
~ 7.9 - 7.7	d	~ 8.2	H-4
~ 7.7 - 7.5	m	-	H-5, H-7
~ 7.5 - 7.3	t	~ 7.8	H-6
~ 7.3 - 7.1	d	~ 7.5	H-3
~ 4.0	s	-	-CH ₂ CN

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~ 139	C-8a
~ 135	C-4a
~ 134	C-4
~ 131	C-7
~ 130	C-5
~ 129	C-8
~ 128	C-6
~ 127	C-3
~ 125	C-2
~ 117	-CN
~ 95	C-1
~ 25	-CH ₂ CN

Table 3: Analogous IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic C-H stretch
~ 2250	Sharp, Medium	C≡N stretch[1][2]
~ 1600 - 1450	Medium to Strong	Aromatic C=C skeletal vibrations
~ 800 - 700	Strong	C-H out-of-plane bending
~ 550 - 500	Medium	C-I stretch

Table 4: Analogous Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
295	High	[M] ⁺ (Molecular Ion)
168	High	[M-I] ⁺
140	Medium	[M-I-CN] ⁺ or [C ₁₁ H ₈] ⁺
127	High	[I] ⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **1-Iodonaphthalene-2-acetonitrile** (5-10 mg) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃, 0.5-0.7 mL), in a standard 5 mm NMR tube. The spectrum is acquired on a 400 MHz or 500 MHz NMR spectrometer.

- ¹H NMR: The experiment is run with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

- ^{13}C NMR: A proton-decoupled experiment is performed to simplify the spectrum. A larger number of scans is typically required compared to ^1H NMR. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

2.2 Infrared (IR) Spectroscopy

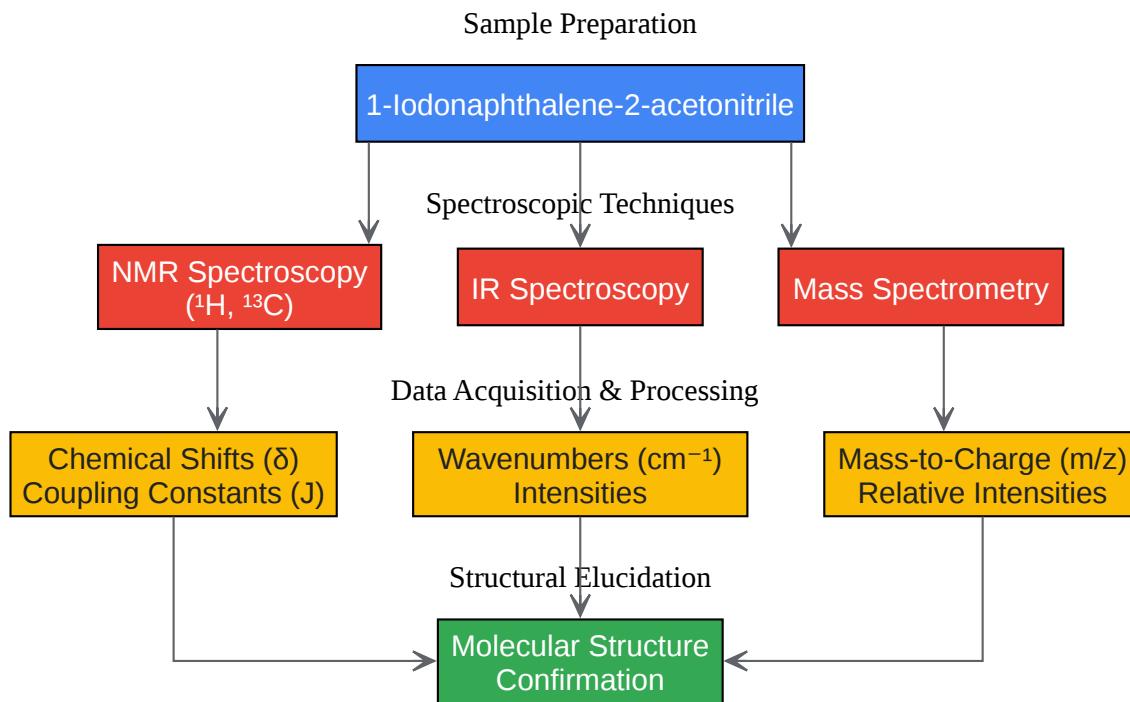
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat sample is placed on a diamond crystal for an Attenuated Total Reflectance (ATR) measurement. The spectrum is typically recorded over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

2.3 Mass Spectrometry (MS)

Mass spectral data is obtained using an electron ionization (EI) mass spectrometer. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument. The sample is ionized by a 70 eV electron beam, and the resulting fragments are separated by their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **1-Iodonaphthalene-2-acetonitrile**.



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Caption: Workflow of Spectroscopic Analysis.

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